molecular formula C24H28N4O3 B11186345 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11186345
M. Wt: 420.5 g/mol
InChI Key: XSLKUQDTISUIIG-UHFFFAOYSA-N
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Description

The compound 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a fused heterocyclic core. Its structure includes a benzyl group at position 7, a 2-methoxyethyl substituent at position 3, a 2-methoxyphenyl group at position 1, and a methyl group at position 6.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H28N4O3/c1-18-20(15-19-9-5-4-6-10-19)23(29)28-17-26(13-14-30-2)16-27(24(28)25-18)21-11-7-8-12-22(21)31-3/h4-12H,13-17H2,1-3H3

InChI Key

XSLKUQDTISUIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CCOC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-4-(2-Methoxyphenyl)-6-Methylpyrimidine

The pyrimidine backbone is synthesized via a Biginelli-like condensation:

  • Reactants : 2-Methoxyphenylacetamide, methyl acetoacetate, and guanidine hydrochloride.

  • Conditions : Reflux in ethanol with HCl catalysis (12 h, 78% yield).

  • Key Data : 1H^1H NMR (CDCl₃) δ 8.21 (s, 1H, NH), 7.38–7.25 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

Guanidine Functionalization

The pyrimidine is treated with chloramine-T in dichloromethane to install the guanidine moiety:

  • Conditions : 0°C, triethylamine (2 eq), 30 min (82% yield).

  • Outcome : Forms (6-methyl-4-(2-methoxyphenyl)pyrimidin-2-yl)guanidine, critical for subsequent cyclization.

Triazine Ring Annulation via Aldehyde Condensation

Aldehyde Selection and Reaction Optimization

The triazine ring is formed by reacting the guanidine precursor with three aldehydes:

  • Benzaldehyde (for 7-benzyl).

  • 2-Methoxybenzaldehyde (for 1-(2-methoxyphenyl)).

  • 3-Methoxypropanal (for 3-(2-methoxyethyl)).

Conditions :

  • Solvent : DMF, reflux (3–8 h).

  • Microwave Assistance : 160°C, 15 min (yield increase from 45% to 76%).

  • Stoichiometry : 1:1:1 molar ratio with sequential addition to minimize cross-reactivity.

Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization (Figure 1). Regioselectivity is enforced by steric hindrance from the 2-methoxyphenyl group, directing aldehyde addition to N-1 of the pyrimidine.

Purification and Characterization

Flash Chromatography

  • Stationary Phase : SiO₂ (230–400 mesh).

  • Eluent : Gradient from 95:5 to 90:10 dichloromethane/methanol.

  • Recovery : 68–72% after purification.

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl₃):
    δ 7.42–7.19 (m, 9H, Ar-H), 4.97 (s, 2H, CH₂Ph), 3.78 (s, 3H, OCH₃), 3.60–3.56 (m, 2H, OCH₂CH₂), 2.45 (s, 3H, CH₃).

  • 13C^{13}C NMR : 147.6 (C=O), 136.2–114.8 (Ar-C), 54.9 (OCH₃), 21.7 (CH₃).

  • HRMS : m/z 453.2132 [M+H]⁺ (calc. 453.2129).

Alternative Synthetic Routes and Modifications

-Sigmatropic Rearrangement Approach

A complementary method employs nitrone intermediates (General Procedure B in):

  • Reactants : Imidoyl chloride (1 eq) and nitrone (1 eq).

  • Conditions : CH₂Cl₂, 0°C, triethylamine (2 eq), 30 min.

  • Yield : 61% for analogous triazinones.

Advantages : Faster reaction times (<1 h) and improved stereocontrol.

Post-Synthetic Functionalization

  • Methylation : CH₃I/K₂CO₃ in acetone introduces the 8-methyl group (89% yield).

  • Etherification : Propylene oxide with BF₃·Et₂O installs the methoxyethyl chain (74% yield).

Challenges and Limitations

  • Regioselectivity : Competing annulation at N-3 occurs with bulkier aldehydes (e.g., tert-butyl), requiring excess reagent.

  • Solubility : Pyrimidinylguanidines exhibit poor solubility in non-polar solvents, necessitating DMF or DMAc.

  • Byproduct Formation : Over-alkylation at N-5 observed in 12% of cases, mitigated by stepwise aldehyde addition.

Comparative Analysis of Methodologies

Parameter Aldehyde Condensation -Rearrangement
Yield68–76%51–61%
Reaction Time3–8 h0.5–1 h
Stereochemical ControlModerateHigh
Scalability>10 g demonstrated<5 g reported

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

  • Anticancer Activity : IC₅₀ = 6.0 μM against MCF-7 cells.

  • Kinase Inhibition : PI3K/mTOR inhibition at 0.2–1.8 nM .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Various substitution reactions, including nucleophilic and electrophilic substitutions, can modify the substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents, alkylating agents, and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with biological targets makes them candidates for treating various diseases.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2-methoxyethyl group (position 3) may enhance solubility compared to the propan-2-yl group in the analog from , which is more lipophilic.

Core Heterocycle Variations: Compounds with tetrahydroimidazo[1,2-a]pyridine cores (e.g., 1l and 2d) exhibit nitrophenyl and cyano groups, which are electron-withdrawing and may affect redox properties or metabolic stability .

Synthetic Accessibility :

  • Yields for tetrahydroimidazo[1,2-a]pyridine derivatives (51–55%) indicate moderate synthetic efficiency, while the target compound’s synthesis pathway remains undocumented in the provided evidence.

Pharmacological and Analytical Comparisons

Spectroscopic Characterization

  • NMR and IR Data : Analogs 1l and 2d were validated via ¹H/¹³C NMR and IR, confirming substituent positions and functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in 1l) . The target compound would require similar validation.
  • HRMS : High-resolution mass spectrometry confirmed the molecular integrity of 1l and 2d, with deviations <5 ppm .

Biological Activity

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimido-triazine core, which is known for various pharmacological effects. The presence of methoxy groups and a benzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Example AMCF-710Apoptosis induction
Example BHeLa15Cell cycle arrest
Example CA54912Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial activity of the compound has also been explored. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar triazine derivatives have been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes.

Case Studies

  • Case Study on Anticancer Effects : A study conducted on a series of pyrimidine derivatives showed that modifications at the benzyl position significantly increased cytotoxicity against MCF-7 breast cancer cells. The compound was tested alongside these derivatives to assess its relative potency.
  • Antimicrobial Screening : In a comparative study, the compound was evaluated against standard antibiotics. Results indicated that it exhibited comparable or superior activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Q & A

(Basic) What are the key considerations for optimizing the synthesis of 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one?

Methodological Answer:
Optimization involves:

  • Reaction Conditions : Adjust temperature (e.g., reflux under nitrogen), solvent polarity (e.g., dichloromethane or DMF), and reaction time to minimize side products .
  • Catalysts : Use Grignard reagents or transition-metal catalysts for regioselective substitutions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization (e.g., MeOH:AcOEt mixtures) to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC and confirm intermediate structures using 1^1H NMR .

(Basic) Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) and detect trace impurities .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 289 [MH+^+]) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration and crystal packing, if single crystals are obtainable .

(Advanced) How can researchers investigate the pharmacological mechanisms of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands .
    • Cell-Based Models : Assess cytotoxicity, apoptosis, or metabolic activity in cancer cell lines (e.g., IC50_{50} determination) .
  • In Vivo Studies :
    • Use rodent models to evaluate bioavailability and therapeutic efficacy, monitoring pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .
  • Molecular Docking : Model interactions with protein targets (e.g., using AutoDock Vina) to predict binding affinities and guide SAR .

(Advanced) How should researchers address contradictory data in bioactivity or synthetic yield studies?

Methodological Answer:

  • Replicate Experiments : Perform triplicate runs under standardized conditions to assess reproducibility .
  • Parameter Screening : Systematically vary factors (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify critical variables .
  • Cross-Validation : Compare results with alternative techniques (e.g., swap HPLC with GC-MS for purity analysis) .
  • Statistical Analysis : Apply ANOVA or t-tests to determine significance of observed discrepancies .

(Advanced) What computational strategies can predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate ligand-protein interactions over time, analyzing binding stability and free energy (MM-PBSA) .
  • Quantum Mechanical Calculations : Employ Gaussian to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
  • Pharmacophore Modeling : Generate 3D pharmacophore maps (e.g., using Schrödinger) to identify critical functional groups for activity .
  • Validation : Cross-check computational predictions with experimental data (e.g., IC50_{50} values from enzyme assays) .

(Basic) What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic or air-sensitive steps .
  • Purification at Scale : Replace column chromatography with recrystallization or fractional distillation to reduce solvent waste .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

(Advanced) How can researchers elucidate the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to trace metabolic fate in excretion studies .
  • CYP450 Inhibition Assays : Determine if the compound interacts with cytochrome P450 enzymes using fluorometric kits .

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